Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-chlorobenzoic Acid
Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chlorobenzoic acid (CAS No: 41198-02-1) is a halogenated anthranilic acid derivative.[1] Its structural features, including an aromatic ring substituted with amino, carboxyl, bromo, and chloro groups, make it a versatile and valuable building block in synthetic organic chemistry. This compound serves as a key precursor in the synthesis of various heterocyclic systems, most notably quinazolinone derivatives.[][3] These resulting structures are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential applications as anticoccidial and anti-HIV agents.[][4] A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-chlorobenzoic acid is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and guiding the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-5-chlorobenzoic acid, detailed experimental protocols for their determination, and a visual representation of its application in a key synthetic workflow.
Physicochemical Data Summary
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Source Type |
| IUPAC Name | 2-amino-3-bromo-5-chlorobenzoic acid | Literature[] |
| CAS Number | 41198-02-1 | Literature[1] |
| Molecular Formula | C₇H₅BrClNO₂ | Literature[] |
| Molecular Weight | 250.48 g/mol | Literature[] |
| Appearance | Pale Yellow to Light Beige Solid | Vendor Information |
| Melting Point | 234 - 235 °C | Experimental[] |
| Boiling Point | Data not available | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | Qualitative[3] |
| pKa (Predicted) | ~4.21 (for the analogous 2-amino-5-bromo-3-fluorobenzoic acid) | Computational[5] |
| logP | Data not available | N/A |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of 2-Amino-3-bromo-5-chlorobenzoic acid. These are generalized protocols based on standard laboratory practices for aromatic carboxylic acids.
Melting Point Determination via Capillary Method
Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.
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Apparatus: Digital melting point apparatus, sealed capillary tubes, mortar and pestle.
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Procedure:
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A small sample of dry 2-Amino-3-bromo-5-chlorobenzoic acid is finely ground using a mortar and pestle.
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The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
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The packed capillary tube is inserted into the heating block of the melting point apparatus.
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The temperature is increased at a rapid rate initially to approach the expected melting point, then slowed to a rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
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Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
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Apparatus: Small test tubes, vortex mixer, a range of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane).
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Procedure:
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Approximately 5-10 mg of 2-Amino-3-bromo-5-chlorobenzoic acid is added to a series of test tubes.
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To each tube, 1 mL of a different solvent is added.
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The mixtures are agitated vigorously using a vortex mixer for 2-3 minutes at ambient temperature.
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The samples are allowed to stand, and the solubility is assessed visually. The compound is classified as soluble, partially soluble, or insoluble based on the clarity of the solution.
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Determination of pKa by Potentiometric Titration
Objective: To quantify the acidity of the carboxylic acid functional group.
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Apparatus: Calibrated pH meter with a glass electrode, 25 mL burette, magnetic stirrer and stir bar, 100 mL beaker, standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).
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Procedure:
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A precisely weighed sample of 2-Amino-3-bromo-5-chlorobenzoic acid is dissolved in a minimal amount of a suitable co-solvent (e.g., ethanol) and diluted with deionized water in a beaker.
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A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
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The calibrated pH electrode is immersed in the solution.
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The initial pH of the solution is recorded.
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The standardized NaOH solution is added from the burette in small, recorded increments (e.g., 0.1-0.2 mL).
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After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.
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This process is continued until the pH begins to change rapidly, and then for several increments beyond this equivalence point.
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A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
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Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
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Apparatus: HPLC system equipped with a C18 reverse-phase column and a UV detector, a series of standard compounds with known logP values.
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Procedure:
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An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used.
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The retention times (t_R) of 2-Amino-3-bromo-5-chlorobenzoic acid and a series of reference compounds are measured. The retention time of an unretained compound (t_0) is also determined.
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The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.
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The logarithm of the capacity factor (log k) is calculated for all compounds.
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A calibration curve is constructed by plotting the known logP values of the reference compounds against their corresponding log k values.
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The logP of 2-Amino-3-bromo-5-chlorobenzoic acid is determined by interpolating its measured log k value onto the calibration curve.
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Synthetic Workflow Visualization
2-Amino-3-bromo-5-chlorobenzoic acid is a pivotal starting material in the multi-step synthesis of quinazolinone derivatives. The following diagram illustrates a typical experimental workflow for this transformation.
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
